Home > Products > Screening Compounds P10011 > 8-bromoisoquinolin-7-ol hydrobromide
8-bromoisoquinolin-7-ol hydrobromide - 2613381-61-4

8-bromoisoquinolin-7-ol hydrobromide

Catalog Number: EVT-6314817
CAS Number: 2613381-61-4
Molecular Formula: C9H7Br2NO
Molecular Weight: 304.97 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromoisoquinolin-7-ol hydrobromide is a synthetic compound primarily used in scientific research to investigate the function and pharmacology of adenylyl cyclase (AC) isoforms, particularly AC2. [] 8-Bromoisoquinolin-7-ol hydrobromide acts as a selective inhibitor of AC2. []

Overview

8-bromoisoquinolin-7-ol hydrobromide is a chemical compound characterized by its molecular formula C9H6BrNOHBrC_9H_6BrNO\cdot HBr. It is a derivative of isoquinoline, an aromatic heterocyclic compound that plays a significant role in various biological and chemical processes. The compound is notable for its unique structure, which includes a bromine atom at the 8-position and a hydroxyl group at the 7-position of the isoquinoline ring. This configuration contributes to its distinct chemical properties and potential applications in scientific research.

Source

The synthesis of 8-bromoisoquinolin-7-ol hydrobromide typically involves the bromination of isoquinolin-7-ol. This process introduces the bromine atom at the desired position on the isoquinoline structure, followed by the formation of the hydrobromide salt through reaction with hydrobromic acid.

Classification

8-bromoisoquinolin-7-ol hydrobromide is classified as an organic compound and more specifically as a halogenated derivative of isoquinoline. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure.

Synthesis Analysis

Methods

The synthesis of 8-bromoisoquinolin-7-ol hydrobromide can be summarized in two main steps:

  1. Bromination: Isoquinolin-7-ol is treated with bromine in a suitable solvent, such as acetic acid or chloroform, to facilitate the introduction of the bromine atom at the 8-position.
  2. Formation of Hydrobromide Salt: The resulting 8-bromoisoquinolin-7-ol is then reacted with hydrobromic acid to yield the hydrobromide salt.

Technical Details

In industrial settings, continuous flow processes may be employed to optimize yield and purity. Reaction conditions are carefully controlled to minimize by-products and enhance efficiency during both bromination and salt formation.

Molecular Structure Analysis

Structure

The molecular structure of 8-bromoisoquinolin-7-ol hydrobromide features:

  • A bicyclic structure consisting of a pyridine ring fused to a phenolic group.
  • A bromine atom attached at the 8-position.
  • A hydroxyl group located at the 7-position.

This unique arrangement allows for specific interactions with biological targets due to the electronic properties imparted by both the bromine and hydroxyl groups.

Data

The compound has a molecular weight of approximately C9H6BrNOHBrC_9H_6BrNO\cdot HBr = 261.338 g/mol. Its structural formula can be represented as follows:

C9H6BrNOHBr\text{C}_9\text{H}_6\text{Br}\text{N}\text{O}\cdot \text{HBr}
Chemical Reactions Analysis

Reactions

8-bromoisoquinolin-7-ol hydrobromide can undergo several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  2. Reduction: The bromine atom can be reduced, leading to the formation of isoquinolin-7-ol.
  3. Substitution: The bromine atom can be substituted with other functional groups like amino or nitro groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction.
  • Nucleophiles: Sodium azide or sodium nitrite for substitution reactions.
Mechanism of Action

The mechanism of action for 8-bromoisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both the bromine atom and hydroxyl group enhances its binding affinity, potentially leading to inhibition or activation of certain biological pathways. This interaction is crucial for its observed biological effects, including potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

8-bromoisoquinolin-7-ol hydrobromide typically appears as a crystalline solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.

Chemical Properties

The chemical properties include:

  • Reactivity due to the presence of the bromine atom, making it susceptible to nucleophilic substitution reactions.
  • The hydroxyl group contributes to its ability to form hydrogen bonds, affecting solubility and interaction with biological molecules.

Relevant data on solubility and stability under various conditions are crucial for practical applications .

Applications

8-bromoisoquinolin-7-ol hydrobromide has several significant applications in scientific research:

  1. Chemistry: Used as a building block in synthesizing more complex organic molecules.
  2. Biology: Investigated for enzyme interactions and protein binding studies.
  3. Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  4. Industry: Utilized in developing novel materials and chemical processes .

This compound's unique properties make it valuable across various fields, particularly in medicinal chemistry and materials science.

Introduction to 8-Bromoisoquinolin-7-ol Hydrobromide

Structural and Chemical Identity

8-Bromoisoquinolin-7-ol hydrobromide (CAS: 914106-35-7) is an organobromine compound with the molecular formula C₉H₇Br₂NO and a molecular weight of 321.97 g/mol [1] [4]. It consists of an isoquinoline scaffold substituted with a bromine atom at the C8 position and a hydroxyl group at C7, forming a hydrobromide salt. This structure enhances stability and crystallinity, evidenced by its white-to-yellow powder appearance and high melting point (approximately 300°C) [6] [9]. Key spectral identifiers include:

  • IR: Broad O-H stretch (3200–3400 cm⁻¹), C=C/C=N aromatic stretches (1600–1580 cm⁻¹)
  • NMR: Distinct aromatic proton shifts (δ 7.5–9.0 ppm), downfield-shifted C7-OH signal
  • MS: Characteristic isotopic pattern due to dual bromine atoms [6] [9]

Table 1: Structural and Physicochemical Properties

PropertyValue/Description
CAS Registry914106-35-7
Molecular FormulaC₉H₇Br₂NO
Molecular Weight321.97 g/mol
AppearanceWhite to yellow crystalline powder
Melting Point~300°C
Spectral Markers (IR/NMR)O-H stretch, aromatic C-H/C=C, Br-C signatures
SolubilityModerate in polar aprotic solvents (DMF, DMSO)

Historical Context and Discovery

The compound emerged as a synthetic derivative during efforts to functionalize the isoquinoline core for pharmaceutical applications. Early synthetic routes involved:

  • Direct Bromination: Electrophilic bromination of isoquinolin-7-ol precursors, optimized for C8 selectivity using bromine donors like N-bromosuccinimide (NBS) under acidic conditions [10].
  • Metal-Assisted Cyclization: Palladium-catalyzed cyclization of 2-bromophenethylamines to construct the isoquinoline ring, followed by regioselective bromination [10].Commercial availability began circa 2004–2006 (CAS registry dates), driven by demand for halogenated isoquinoline building blocks in drug discovery [2] [6]. Its hydrobromide form was developed to improve crystallinity and handling compared to the free base.

Table 2: Historical Development Timeline

YearMilestone
Pre-2004Isoquinoline bromination methods established
2004–2006CAS registration (660398-06-1 for free base; 914106-35-7 for HBr salt)
Post-2006Adoption as a synthetic intermediate in medicinal chemistry

Significance in Medicinal and Organic Chemistry

Medicinal Chemistry Applications

  • Neurodegenerative Research: Serves as a precursor for 8-aminoquinoline hybrids targeting Alzheimer’s disease. These ligands exhibit dual functionality: metal chelation (Cu²⁺, Zn²⁺) and cholinesterase inhibition, reducing amyloid-β aggregation [3] [8].
  • Antiviral Development: Derivatives demonstrate activity against dengue virus (IC₅₀: 0.49–3.03 µM) and H5N1 influenza by inhibiting viral envelope protein synthesis [3].
  • Structure-Activity Relationship (SAR): The C7-OH and C8-Br groups enable strategic modifications:
  • Etherification/esterification to enhance blood-brain barrier penetration
  • Metal chelation tuning for redox-inactive complexes [7] [8].

Organic Synthesis Utility

  • Cross-Coupling Substrate: The C8-Br site undergoes Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions for C-C/C-N bond formation [5] [10].
  • Tetrahydroisoquinoline Precursor: Reduction yields 1,2,3,4-tetrahydro derivatives for CNS-active agents (e.g., calcium channel blockers) [10].
  • Ligand Design: Coordinates transition metals in catalytic systems and fluorescent probes [5] [6].

Table 3: Key Biological Activities of Derivatives

Biological TargetDerivative ModificationActivity
Amyloid-β aggregation8-Aminoquinoline-melatonin hybrids41.4% inhibition at 10 µM
Dengue virus (DENV2)2-Alkyl-5,7-dichloro-8-HQIC₅₀: 0.49 µM; SI: 39.5
ButyrylcholinesteraseCarbamate-functionalized analogsIC₅₀: <1 µM; >100-fold AChE selectivity

Properties

CAS Number

2613381-61-4

Product Name

8-bromoisoquinolin-7-ol hydrobromide

IUPAC Name

8-bromoisoquinolin-7-ol;hydrobromide

Molecular Formula

C9H7Br2NO

Molecular Weight

304.97 g/mol

InChI

InChI=1S/C9H6BrNO.BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H;1H

InChI Key

KDHFLFORRUDFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)Br)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.